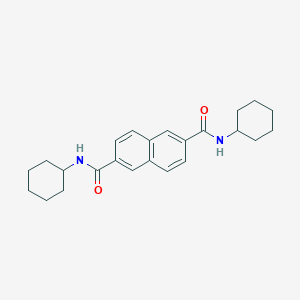

N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N,6-N-dicyclohexylnaphthalene-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c27-23(25-21-7-3-1-4-8-21)19-13-11-18-16-20(14-12-17(18)15-19)24(28)26-22-9-5-2-6-10-22/h11-16,21-22H,1-10H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSRTKPGZKQXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)NC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074785 | |

| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153250-52-3 | |

| Record name | Star NU 100 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153250-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153250523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0B5159U0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide

CAS Number: 153250-52-3

Introduction

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a specialty chemical primarily utilized as a high-performance β-nucleating agent for isotactic polypropylene (iPP). Its incorporation into the polymer matrix induces the formation of β-crystals, leading to significant enhancements in the mechanical properties of the final product, including improved impact strength, toughness, and a lower ductile-to-brittle transition temperature. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and experimental protocols for its application and characterization, intended for researchers, scientists, and professionals in the field of polymer science and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder with a high melting point and thermal stability. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀N₂O₂ | [1] |

| Molecular Weight | 378.51 g/mol | [1][2] |

| CAS Number | 153250-52-3 | [1][2] |

| Melting Point | > 380 °C | [1] |

| Boiling Point (Predicted) | 675.3 ± 28.0 °C | [2] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 14.10 ± 0.20 | [2] |

| LogP (Predicted) | 5.74 | [2] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process, starting with the formation of 2,6-naphthalenedicarbonyl dichloride from 2,6-naphthalenedicarboxylic acid, followed by an amidation reaction with cyclohexylamine.

Synthesis of 2,6-naphthalenedicarbonyl dichloride

A common method for the preparation of the intermediate 2,6-naphthalenedicarbonyl dichloride involves the chlorination of 2,6-naphthalenedicarboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-naphthalenedicarboxylic acid and an excess of thionyl chloride.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gases ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,6-naphthalenedicarbonyl dichloride can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.

Synthesis of this compound

The final product is synthesized by the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine.

Experimental Protocol:

-

Dissolve 2,6-naphthalenedicarbonyl dichloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of cyclohexylamine (at least 2 molar equivalents) and a tertiary amine base such as triethylamine (to act as an HCl scavenger) in the same solvent.

-

Add the cyclohexylamine solution dropwise to the cooled solution of 2,6-naphthalenedicarbonyl dichloride with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield a crystalline solid.

Caption: Synthetic pathway for this compound.

Mechanism of Action as a β-Nucleating Agent

This compound functions as a heterogeneous nucleating agent in isotactic polypropylene. Its mechanism of action involves the induction of β-form crystallites within the polymer matrix during the cooling and solidification process.

The needle-like crystalline structure of the nucleating agent provides a template for the epitaxial growth of iPP chains, specifically promoting the formation of the β-polymorph. This is in contrast to the more common α-polymorph that typically forms in the absence of a β-nucleating agent. The presence of both α and β crystalline forms can occur, and the ratio of these polymorphs is dependent on the concentration of the nucleating agent and the thermal history of the polymer.

Caption: Mechanism of β-nucleation in iPP by the subject compound.

Experimental Data

The effectiveness of this compound as a β-nucleating agent is demonstrated by the changes in the crystallization behavior and mechanical properties of isotactic polypropylene.

Differential Scanning Calorimetry (DSC) Data

DSC is used to determine the crystallization temperature (Tc) and melting temperature (Tm) of the polypropylene samples. An increase in Tc indicates a more efficient nucleation process.

| Sample | Concentration of Nucleating Agent (wt%) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |

| Neat iPP | 0 | ~110-115 | ~160-165 |

| iPP + Nucleating Agent | 0.1 | ~120-125 | ~150-155 (β-peak), ~160-165 (α-peak) |

| iPP + Nucleating Agent | 0.3 | ~125-130 | ~150-155 (β-peak), ~160-165 (α-peak) |

Note: The presence of a distinct melting peak for the β-form around 150-155 °C is indicative of successful β-nucleation.

Mechanical Properties

The incorporation of the β-nucleating agent leads to a significant improvement in the impact strength of isotactic polypropylene.

| Sample | Concentration of Nucleating Agent (wt%) | Notched Izod Impact Strength (J/m) | Tensile Modulus (GPa) |

| Neat iPP | 0 | ~30-40 | ~1.2-1.5 |

| iPP + Nucleating Agent | 0.1 | ~80-100 | ~1.3-1.6 |

| iPP + Nucleating Agent | 0.3 | ~150-200 | ~1.4-1.7 |

Experimental Protocols

Sample Preparation for Polymer Analysis

Protocol:

-

Dry the isotactic polypropylene resin and the this compound powder in a vacuum oven to remove any moisture.

-

Pre-mix the desired amount of the nucleating agent with the iPP resin in a high-speed mixer.

-

Melt-compound the mixture using a twin-screw extruder at a temperature profile suitable for iPP (typically 180-220 °C).

-

Pelletize the extruded strands.

-

The resulting pellets can be used for further processing, such as injection molding or film casting, to prepare samples for mechanical and thermal analysis.

Characterization of Nucleated Polypropylene

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

-

Heat the sample to a temperature above the melting point of iPP (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min) to erase the thermal history.

-

Hold the sample at this temperature for a few minutes.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the glass transition temperature to observe the crystallization peak (Tc).

-

Reheat the sample at the same controlled rate to observe the melting peak(s) (Tm).

Wide-Angle X-ray Diffraction (WAXD):

-

Prepare a thin film or a flat molded sample of the nucleated iPP.

-

Mount the sample in a WAXD instrument.

-

Collect the diffraction pattern over a 2θ range typically from 5° to 40°.

-

Analyze the diffraction pattern to identify the characteristic peaks of the α- and β-crystalline forms of iPP. The β-form is characterized by a strong reflection at 2θ = 16.1°.

Safety Information

Conclusion

This compound is a highly effective β-nucleating agent for isotactic polypropylene, offering a reliable method to enhance the mechanical performance of the polymer. This guide has provided a detailed overview of its properties, synthesis, and mechanism of action, along with experimental protocols for its application and characterization. The presented data and methodologies offer a valuable resource for researchers and professionals working on the development of advanced polymer materials.

References

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a synthetic organic compound with significant applications in materials science, primarily as a nucleating agent for polymers. Its rigid naphthalene core and flexible cyclohexylamide side chains impart unique properties that influence the crystallization behavior of polymers like polypropylene. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its mechanism of action as a nucleating agent.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 378.51 g/mol | [1][2][3][4] |

| Melting Point | > 300 °C | [1] |

| Boiling Point (Predicted) | 675.3 ± 55.0 °C | [4] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [4] |

| Water Solubility (Estimated) | Very low | |

| Appearance | White to off-white solid |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2,6-naphthalenedicarboxylic acid.

Experimental Protocol: General Outline

Step 1: Formation of 2,6-Naphthalenedicarbonyl Dichloride

2,6-Naphthalenedicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding diacyl chloride. This reaction is typically carried out in an inert solvent under reflux.

Step 2: Amidation with Cyclohexylamine

The resulting 2,6-naphthalenedicarbonyl dichloride is then reacted with cyclohexylamine in the presence of a base, such as triethylamine or pyridine, to yield this compound. The base is necessary to neutralize the hydrochloric acid byproduct of the reaction. The crude product is typically purified by recrystallization.

General synthesis workflow for this compound.

Spectroscopic and Thermal Analysis

Mechanism of Action as a Nucleating Agent

This compound is a highly effective nucleating agent for isotactic polypropylene (iPP), where it exhibits a "dual nucleation" capability. This means it can induce the formation of both the α and β crystalline forms of polypropylene, which have different mechanical properties.

The needle-like crystalline structure of this compound provides a template for the alignment of polypropylene chains, initiating crystallization at temperatures higher than the polymer would crystallize on its own. This leads to a finer and more uniform crystalline structure in the final polymer product, resulting in improved mechanical properties such as stiffness, toughness, and heat resistance.

The specific formation of α or β phases is dependent on the processing conditions, such as the cooling rate and the concentration of the nucleating agent.

Mechanism of dual nucleation of polypropylene by this compound.

Conclusion

This compound is a valuable compound in the field of polymer science due to its efficacy as a nucleating agent. Its well-defined chemical structure and high thermal stability contribute to its performance in modifying the crystalline morphology of polymers like polypropylene. While a comprehensive set of experimental data for its physical and chemical properties is not fully available in the public domain, the existing information provides a strong foundation for its application and further research. Future work could focus on the detailed characterization of this compound and the precise elucidation of the factors controlling its dual nucleation behavior.

References

An In-depth Technical Guide to the Synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, a molecule of interest for its applications in material science and as a scaffold in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant physicochemical properties.

Physicochemical Properties

This compound is an aromatic dicarboxamide with the molecular formula C₂₄H₃₀N₂O₂.[1] It is recognized for its high thermal stability and resistance to both acidic and alkaline conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀N₂O₂ | [1] |

| Molecular Weight | 378.51 g/mol | [1] |

| CAS Number | 153250-52-3 | [1] |

| Melting Point | >380°C | [1] |

| Boiling Point (Predicted) | 675.3 ± 28.0 °C | |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with 2,6-naphthalenedicarboxylic acid. The initial step involves the conversion of the dicarboxylic acid to its more reactive diacyl chloride derivative, which is subsequently reacted with cyclohexylamine to yield the final product.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Naphthalenedicarbonyl Dichloride

This procedure details the conversion of 2,6-naphthalenedicarboxylic acid to 2,6-naphthalenedicarbonyl dichloride.

Materials:

-

2,6-Naphthalenedicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (catalytic amount)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-naphthalenedicarboxylic acid in an excess of thionyl chloride (a molar ratio of at least 1:2.2 is recommended).[1]

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux at 60-80°C for 4-6 hours under an inert atmosphere.[1] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,6-naphthalenedicarbonyl dichloride can be used in the next step without further purification.

| Parameter | Condition |

| Reagents | 2,6-Naphthalenedicarboxylic acid, Thionyl chloride, DMF (catalyst) |

| **Molar Ratio (Acid:SOCl₂) ** | 1 : ≥2.2 |

| Temperature | 60-80°C |

| Reaction Time | 4-6 hours |

| Solvent | Dichloromethane or neat Thionyl Chloride |

Step 2: Synthesis of this compound

This protocol describes the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine. A reported yield for a similar reaction starting from 2,6-dichloroformyl naphthalene is 86.8%.

Materials:

-

2,6-Naphthalenedicarbonyl dichloride

-

Cyclohexylamine

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve 2,6-naphthalenedicarbonyl dichloride in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

In a separate flask, prepare a solution of cyclohexylamine (at least 2.1 equivalents) and triethylamine (5-10 mol%) in the same anhydrous solvent.[1]

-

Cool the solution of the diacyl chloride to 0-5°C using an ice bath.

-

Slowly add the cyclohexylamine solution to the diacyl chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine and cyclohexylamine, followed by a wash with a saturated sodium bicarbonate solution and then brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain a pure solid.

| Parameter | Condition |

| Reagents | 2,6-Naphthalenedicarbonyl dichloride, Cyclohexylamine, Triethylamine |

| Molar Ratio (Acid Chloride:Amine) | 1 : 2.1 |

| Catalyst | Triethylamine (5-10 mol%) |

| Temperature | 0-5°C initially, then room temperature |

| Reaction Time | 2-4 hours |

Relevance in Drug Development

While this compound is primarily known as a nucleating agent in the polymer industry, the naphthalene dicarboxamide scaffold is of significant interest to medicinal chemists. Naphthalene-based compounds exhibit a wide range of biological activities, and the dicarboxamide functionality allows for diverse structural modifications to explore structure-activity relationships (SAR).

Conceptual Pathway for Drug Discovery

Caption: Conceptual pathway for the development of naphthalene dicarboxamide-based therapeutics.

The naphthalene core is a versatile platform in medicinal chemistry, with derivatives showing promise in various therapeutic areas. For instance, certain naphthalene derivatives have been investigated as GluR6 antagonists for the potential treatment of central nervous system disorders. The dicarboxamide structure provides handles for introducing different substituents to modulate properties such as solubility, cell permeability, and target binding affinity, making it a valuable scaffold for the design of new therapeutic agents.

References

N,N'-Dicyclohexyl-2,6-Naphthalenedicarboxamide: A Technical Guide to its Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide. Due to a notable scarcity of published quantitative solubility data for this compound in a range of common organic solvents, this document presents the currently available information and furnishes a detailed, generalized experimental protocol for researchers to determine its solubility in solvents relevant to their work.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. An estimated solubility in water has been reported and is presented in the table below.

| Solvent | Temperature (°C) | Solubility (mg/L) | Method |

| Water | 25 | 0.02417 | Estimated |

Note: This value is an estimation and should be considered as such. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

To address the lack of available data, a detailed methodology for determining the solubility of this compound is provided. The following protocol describes the widely accepted isothermal shake-flask method, followed by two common quantification techniques: gravimetric analysis and UV-Vis spectroscopy.

Isothermal Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., ethanol, methanol, acetone, chloroform, DMSO, THF)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

UV-Vis spectrophotometer and quartz cuvettes (for UV-Vis method)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in the constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification: Determine the concentration of the solute in the filtered saturated solution using one of the methods described below.

Quantification Methods

a) Gravimetric Analysis

This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.

-

Accurately weigh a clean, dry evaporating dish or beaker.

-

Dispense a known volume of the filtered saturated solution into the pre-weighed container.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent is completely evaporated, cool the container in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The solubility is calculated as the mass of the residue divided by the volume of the solution.

b) UV-Vis Spectroscopy

This method is suitable due to the aromatic nature of the naphthalene core, which should exhibit a characteristic UV absorbance.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Prepare a series of standard solutions of known, decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Analyze the Saturated Solution:

-

Take the filtered saturated solution and dilute it with a known factor using the same solvent until the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Workflow and Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Detailed Quantification Workflows.

Conclusion

While there is a significant gap in the publicly available solubility data for this compound in common organic solvents, this guide provides researchers with a robust experimental framework to generate this critical data. The provided protocols for the isothermal shake-flask method with either gravimetric or UV-Vis spectroscopic quantification are standard and reliable approaches for this purpose. The generation and dissemination of such data would be of great value to the scientific community, particularly in the fields of materials science and drug development.

A Technical Guide to the Spectral Analysis of N,N'-disubstituted-2,6-naphthalenedicarboxamides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of public-facing spectral data for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, this guide will provide a detailed overview of the expected spectral characteristics and experimental protocols based on closely related, well-characterized analogs. The provided data tables and experimental methodologies are illustrative and based on established principles of organic spectroscopy.

Introduction

N,N'-disubstituted-2,6-naphthalenedicarboxamides are a class of organic compounds characterized by a rigid naphthalene core and two amide functionalities. This structural motif imparts a high degree of thermal stability and specific molecular recognition capabilities, making them of interest in materials science and medicinal chemistry. This compound, in particular, has been noted for its role as a nucleating agent in polymers.[1] A thorough understanding of the spectral properties of these molecules is crucial for their identification, characterization, and the elucidation of their structure-property relationships.

This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside detailed, generalized experimental protocols for acquiring such data.

Synthesis Overview

The synthesis of this compound typically involves the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine.

General Synthetic Scheme:

Caption: General synthesis of this compound.

Key Reaction Steps:

-

Acid Chloride Formation: 2,6-Naphthalenedicarboxylic acid is converted to its corresponding acid chloride by refluxing with thionyl chloride.

-

Amidation: The resulting 2,6-naphthalenedicarbonyl dichloride is then reacted with cyclohexylamine in the presence of a base, such as triethylamine, to yield the final product. The reaction is typically carried out in a chlorinated solvent like dichloromethane or in dimethylformamide (DMF) at temperatures ranging from 0-5°C initially and then at room temperature.[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide key structural information.

Expected ¹H NMR Data (Illustrative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 8.0 | m | 4H | Aromatic CH (Naphthalene) |

| ~7.8 - 7.5 | m | 2H | Aromatic CH (Naphthalene) |

| ~4.0 - 3.8 | m | 2H | CH-N (Cyclohexyl) |

| ~2.0 - 1.2 | m | 20H | CH₂ (Cyclohexyl) |

| ~8.2 | d | 2H | NH (Amide) |

Expected ¹³C NMR Data (Illustrative)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Amide) |

| ~135 | Quaternary C (Naphthalene) |

| ~129 - 124 | CH (Naphthalene) |

| ~50 | CH-N (Cyclohexyl) |

| ~33 | CH₂ (Cyclohexyl) |

| ~26 | CH₂ (Cyclohexyl) |

| ~25 | CH₂ (Cyclohexyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | N-H Stretch (Amide) |

| ~3060 | Medium | C-H Stretch (Aromatic) |

| ~2930, ~2850 | Strong | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~1600, ~1470 | Medium | C=C Stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 378.23 | [M]⁺, Molecular Ion (Calculated for C₂₄H₃₀N₂O₂) |

| 280.08 | [M - C₆H₁₀N]⁺, Loss of a cyclohexylamino group |

| 214.06 | [M - 2(C₆H₁₁N)]⁺, Loss of both cyclohexylamino groups |

| 198.04 | [C₁₂H₆O₂]⁺, Naphthalene-2,6-dicarbonyl fragment |

| 99.10 | [C₆H₁₃N]⁺, Cyclohexylamine fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

NMR Spectroscopy Protocol

References

In-Depth Technical Guide on the Thermal Stability of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, a notable aromatic dicarboxamide, is recognized for its exceptional thermal stability. This technical guide provides a comprehensive overview of its thermal properties, leveraging available data and established analytical techniques. While specific thermogravimetric and differential scanning calorimetry data is not widely published, this document outlines the expected thermal behavior and details the experimental protocols for its analysis. This guide serves as a critical resource for professionals in polymer science, materials research, and drug development who utilize or are investigating this compound.

Introduction

This compound, also known by the trade name NU-100, is a synthetic organic compound with the chemical formula C₂₄H₃₀N₂O₂.[1] Its rigid naphthalene core flanked by two cyclohexylamide groups imparts significant thermal resilience. This compound is primarily utilized as a β-nucleating agent in polypropylene, where it enhances crystallization kinetics and improves the mechanical and thermal properties of the polymer.[1] Understanding the thermal stability of this compound is paramount for its application in high-temperature processing of polymers and for ensuring its integrity in various formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₄H₃₀N₂O₂ | [1] |

| Molecular Weight | 378.51 g/mol | [1] |

| CAS Number | 153250-52-3 | [1] |

| Melting Point | > 380 °C | [1] |

| Boiling Point (Predicted) | 675.3 ± 28.0 °C | LookChem |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | LookChem |

Thermal Stability Analysis

The thermal stability of this compound is a key characteristic that makes it suitable for its industrial applications. Aromatic amides are a class of compounds known for their high thermal decomposition temperatures.

Expected Thermal Decomposition

Based on its chemical structure as an aromatic dicarboxamide, this compound is expected to exhibit high thermal stability, with a decomposition temperature exceeding 300°C.[1] This is in contrast to aliphatic dicarboxylate salts, which are also used as nucleating agents but typically decompose at lower temperatures, around 250°C.[1]

Quantitative Thermal Analysis Data

| Thermal Property | Value/Expected Value | Method of Determination |

| Melting Point (T_m) | > 380 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (T_d) | > 300 °C (Expected) | Thermogravimetric Analysis (TGA) |

Experimental Protocols

To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal degradation profile of a material.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (commonly alumina or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, usually a linear heating ramp from ambient temperature to a final temperature above the expected decomposition range (e.g., 30 °C to 600 °C). A typical heating rate is 10 °C/min or 20 °C/min.

-

-

Data Acquisition: The mass of the sample is continuously monitored as the temperature increases. The resulting data is plotted as mass percentage versus temperature.

-

Data Analysis: The TGA thermogram is analyzed to determine:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Temperature at Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and other thermal transitions.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

A temperature program is established. A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample. For this compound, a heating range from ambient temperature to above its melting point (e.g., 30 °C to 400 °C) at a heating rate of 10 °C/min would be appropriate.

-

-

Data Acquisition: The heat flow to the sample and reference is measured as the temperature is changed. The difference in heat flow is plotted against temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify thermal events:

-

Melting Point (T_m): Characterized by an endothermic peak, the peak maximum is typically taken as the melting point.

-

Enthalpy of Fusion (ΔH_f): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Other Thermal Transitions: Any other endothermic or exothermic peaks are indicative of other phase transitions or reactions.

-

Logical Relationship of Thermal Analysis

The thermal analysis of this compound follows a logical progression to fully characterize its stability and behavior at elevated temperatures.

Conclusion

This compound is a thermally robust molecule with a melting point exceeding 380 °C and an expected decomposition temperature greater than 300 °C. These properties make it an excellent candidate for applications requiring high-temperature stability, such as a nucleating agent in polymers. While detailed TGA and DSC thermograms are not widely available, the experimental protocols outlined in this guide provide a clear framework for researchers to conduct their own thermal analyses. Further studies to publish the specific thermal decomposition profile would be a valuable contribution to the materials science community.

References

Crystal Structure of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a molecule of significant interest in materials science, primarily recognized for its role as a highly effective β-nucleating agent for isotactic polypropylene (iPP). Its specific molecular geometry and capacity for hydrogen bonding are crucial to its function. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its chemical synthesis and physical properties. Despite extensive searches of publicly available chemical and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound, including unit cell parameters, bond lengths, and bond angles, is not currently available in the public domain. This document therefore collates the existing knowledge and presents a detailed experimental protocol for its synthesis, alongside its known physical and chemical characteristics.

Introduction

This compound is a symmetrical molecule featuring a rigid naphthalene core disubstituted at the 2 and 6 positions with amide functionalities, which are in turn N-substituted with cyclohexyl groups. This structure imparts a high degree of thermal stability and specific intermolecular interactions that are key to its application in polymer science. The amide groups are capable of forming strong hydrogen bonds, leading to self-assembly into ordered structures. While the precise three-dimensional arrangement in a single crystal remains to be publicly reported, the general principles of hydrogen bonding in naphthalenedicarboxamides suggest the formation of one-dimensional, "kinked" ladder-like motifs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are derived from computational predictions and available chemical supplier data.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀N₂O₂ | [1][2] |

| Molecular Weight | 378.51 g/mol | [1][2] |

| CAS Number | 153250-52-3 | [1][2] |

| Predicted Boiling Point | 675.3 ± 28.0 °C | [1] |

| Predicted Density | 1.16 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 14.10 ± 0.20 | [1] |

| Predicted LogP | 5.74660 | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of an acid chloride intermediate followed by amidation.

Synthesis of 2,6-Naphthalenedicarbonyl dichloride

-

Reactants: 2,6-Naphthalenedicarboxylic acid and thionyl chloride (SOCl₂).

-

Procedure: A suspension of 2,6-naphthalenedicarboxylic acid in a suitable solvent (e.g., toluene or N,N-dimethylformamide) is treated with an excess of thionyl chloride. A catalytic amount of a tertiary amine, such as pyridine, may be added to facilitate the reaction. The mixture is heated under reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases, and the solid has completely dissolved.

-

Work-up: The excess thionyl chloride is removed by distillation, and the resulting crude 2,6-naphthalenedicarbonyl dichloride is purified by recrystallization from a non-polar solvent like hexane.

Synthesis of this compound

-

Reactants: 2,6-Naphthalenedicarbonyl dichloride and cyclohexylamine.

-

Procedure: The purified 2,6-naphthalenedicarbonyl dichloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. A solution of cyclohexylamine (at least two equivalents) in the same solvent is added dropwise to the cooled solution with vigorous stirring. A tertiary amine base, such as triethylamine, is often included to act as a scavenger for the hydrochloric acid byproduct.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate, which is the desired product, is collected by filtration, washed with water and a suitable organic solvent to remove unreacted starting materials and byproducts, and then dried under vacuum.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from the starting dicarboxylic acid to the final dicarboxamide. This workflow is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

Application as a Nucleating Agent

The primary application of this compound is as a β-nucleating agent for isotactic polypropylene (iPP). The presence of this additive in the polymer melt promotes the formation of the β-crystalline form of iPP, which has different mechanical properties compared to the more common α-form. The proposed mechanism involves the self-assembly of the dicarboxamide molecules into fibrillar structures that provide a template for the epitaxial growth of iPP crystals.

Conclusion

While the precise crystal structure of this compound remains to be elucidated and reported in the public domain, its synthesis and physicochemical properties are reasonably well-understood. Its significance as a nucleating agent in polymer science underscores the importance of its molecular architecture and intermolecular interactions. Further research to determine its single-crystal structure would provide invaluable insights into the structure-property relationships that govern its nucleating efficacy and could pave the way for the design of new and improved polymer additives.

References

N,N'-Dicyclohexyl-2,6-Naphthalenedicarboxamide: A Technical Health and Safety Guide for Researchers

Chemical and Physical Properties

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a chemical compound primarily used as a nucleating agent in the plastics industry. A summary of its known physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C24H30N2O2 | [1][2] |

| Molecular Weight | 378.51 g/mol | [1][2] |

| CAS Number | 153250-52-3 | [1][2] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | >380 °C | [3] |

| Boiling Point (Predicted) | 675.3 ± 28.0 °C | [2] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |

| Water Solubility (Estimated) | 0.02417 mg/L @ 25 °C | [4] |

| LogP (Predicted) | 5.74660 | [2] |

Toxicological Information and Hazard Assessment

As of the date of this document, detailed toxicological studies on this compound are not publicly available. No official GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification has been found, and consequently, no specific hazard or precautionary statements have been established.[4] The oral, dermal, and inhalation toxicity of this compound have not been determined.[4]

Given the lack of specific data, it is prudent to handle this compound as potentially hazardous. Researchers should assume that it may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation. The systemic effects of exposure are unknown.

Experimental Protocols

No specific experimental protocols for the toxicological assessment of this compound were found in the conducted search. In the absence of established protocols, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation/corrosion, would be appropriate starting points for any toxicological evaluation.

Safe Handling and Personal Protective Equipment (PPE)

A standardized workflow for handling this compound is crucial to minimize exposure.

Caption: A logical workflow for the safe handling of this compound.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Skin Protection: Standard laboratory coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: In cases where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator appropriate for particulate matter should be used.

Potential Exposure Routes and First Aid

Understanding the potential routes of exposure is key to preventing accidental contact and knowing the appropriate first aid response.

Caption: Potential exposure routes and corresponding first aid measures for this compound.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.

Conclusion

While this compound has established industrial applications, its health and safety profile is not well-documented in publicly accessible sources. Therefore, all handling of this compound should be conducted with a high degree of caution, assuming potential hazards in the absence of definitive data. Adherence to standard laboratory safety protocols, the use of appropriate personal protective equipment, and a thorough understanding of general safe handling procedures are paramount to ensuring the safety of researchers and drug development professionals. Further toxicological research is necessary to fully characterize the health and safety risks associated with this compound.

References

An In-depth Technical Guide to N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is an aromatic dicarboxamide compound characterized by a central naphthalene core with dicyclohexylamide groups attached at the 2 and 6 positions.[1] While the naphthalene scaffold is a versatile platform in medicinal chemistry, this particular derivative has carved a niche for itself primarily in the field of polymer science.[2] It is widely recognized as a highly efficient β-nucleating agent for isotactic polypropylene (iPP), where it is often referred to by designations such as NU-100.[1] In this role, it significantly influences the crystalline structure of the polymer, thereby enhancing its mechanical and thermal properties.[1]

This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound. It is intended for a scientific audience and will detail the compound's chemical and physical properties, provide a detailed experimental protocol for its synthesis, and summarize its primary application. Notably, a thorough review of the scientific literature reveals a significant lack of data regarding the biological activity, mechanism of action in a biological context, or any history of this compound in drug discovery and development. Therefore, this guide will focus on its well-documented role in materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C24H30N2O2 | [1][3][4] |

| Molecular Weight | 378.51 g/mol | [1][3][4] |

| CAS Number | 153250-52-3 | [1][3] |

| Appearance | Not specified in literature (typically a solid) | |

| Melting Point | >380°C | [1] |

| Boiling Point (Predicted) | 675.3 ± 28.0 °C | [3] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 14.10 ± 0.20 | [3] |

| LogP (Predicted) | 5.74660 | [3] |

| Water Solubility (Estimated) | 0.02417 mg/L @ 25 °C | [5] |

Synthesis and Characterization

Synthetic Route

The most direct and commonly cited method for the synthesis of this compound is the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine. This two-step process begins with the conversion of 2,6-naphthalenedicarboxylic acid to its more reactive diacyl chloride, followed by the reaction with two equivalents of cyclohexylamine in the presence of a base to neutralize the HCl byproduct.

References

- 1. This compound | 153250-52-3 | Benchchem [benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. N'-dicyclohexyl-2,6-naphthalenedicarboxamide | C24H30N2O2 | CID 22247373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-dicyclohexyl-2,6-naphthalene dicarboxamide [flavscents.com]

Methodological & Application

Application Notes and Protocols for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a Beta-Nucleating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a highly effective beta-nucleating agent for isotactic polypropylene (iPP). The inclusion of detailed experimental protocols is intended to facilitate the practical application of this compound in a laboratory setting.

Introduction

This compound is a potent nucleating agent that significantly influences the crystallization behavior of isotactic polypropylene.[1] Its primary function is to promote the formation of the metastable hexagonal (β) crystalline form of iPP, which in turn enhances key mechanical properties of the polymer, such as impact strength, toughness, and heat resistance.[2] This nucleating agent exhibits a "dual-nucleating" capability, meaning it can induce the formation of both the common monoclinic (α) and the desirable hexagonal (β) crystal structures, depending on the processing conditions and its concentration.[1]

Mechanism of Action: Dual Nucleation

The effectiveness of this compound as a dual nucleating agent is intrinsically linked to its solubility in the polypropylene melt. The processing temperature and the concentration of the nucleating agent are critical parameters that dictate its physical state within the polymer matrix, which in turn determines the resulting crystalline morphology.

At high melt temperatures, the nucleating agent can completely dissolve in the molten polypropylene. Upon cooling, it recrystallizes into fine, needle-like structures. The surfaces of these in-situ formed crystals then act as nucleation sites for the polypropylene chains. The specific crystal face of the nucleating agent can favor the epitaxial growth of either α- or β-form iPP. The lateral surfaces of the needle-like crystals have been observed to act as α-nucleating agents.

Conversely, if the melt temperature is not high enough to fully dissolve the nucleating agent, the undissolved particles can also act as nucleation sites. The interplay between the dissolved and undissolved states of the nucleating agent allows for precise control over the α- to β-crystal ratio, enabling the tailoring of the final material properties.

Data Presentation

The addition of this compound to isotactic polypropylene leads to significant and measurable changes in its thermal and mechanical properties.

Thermal Properties

The primary effect on the thermal properties is an increase in the crystallization temperature (Tc) and the ability to control the polymorphic composition, quantified by the relative amount of the β-phase (Kβ value).

| Concentration of Nucleating Agent (wt%) | Crystallization Peak Temperature (Tc) (°C) | Melting Peak Temperature (Tα) (°C) | Melting Peak Temperature (Tβ) (°C) | Relative β-Crystal Content (Kβ) (%) |

| 0 (Neat iPP) | ~110 - 115 | ~165 - 170 | - | < 5 |

| 0.05 | ~120 - 125 | ~165 - 170 | ~150 - 155 | 40 - 60 |

| 0.1 | ~125 - 130 | ~165 - 170 | ~150 - 155 | 60 - 80 |

| 0.3 | ~128 - 132 | ~165 - 170 | ~150 - 155 | > 80 |

| 0.5 | ~130 - 135 | ~165 - 170 | ~150 - 155 | > 85 |

Note: The values presented are typical ranges and can vary depending on the specific grade of polypropylene and the processing conditions.

Mechanical Properties

The enhancement of the β-crystal content directly translates to improvements in the mechanical performance of the polypropylene, particularly in terms of toughness and ductility.

| Concentration of Nucleating Agent (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (kJ/m²) |

| 0 (Neat iPP) | 1100 - 1500 | 30 - 35 | 100 - 300 | 2 - 4 |

| 0.05 - 0.5 | Slight Decrease | Maintained or Slight Decrease | Significant Increase | Significant Increase |

| Illustrative Improvement | ~5-10% decrease | ~0-5% decrease | > 200% increase | > 100% increase |

Note: Quantitative data for mechanical properties is highly dependent on the base resin, processing methods, and specific test conditions. The illustrative improvement is a qualitative summary of expected changes based on available literature.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of polypropylene nucleated with this compound.

Preparation of Nucleated Polypropylene Samples

This protocol describes the melt compounding of the nucleating agent with polypropylene.

Materials and Equipment:

-

Isotactic polypropylene (iPP) pellets

-

This compound powder

-

Drying oven

-

Analytical balance

-

Twin-screw extruder

-

Pelletizer

-

Injection molding machine or compression molder

Procedure:

-

Drying: Dry the iPP pellets and the nucleating agent powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

-

Weighing and Premixing: Accurately weigh the required amounts of iPP and the nucleating agent to achieve the desired final concentration (e.g., 0.05, 0.1, 0.3, 0.5 wt%). A common practice is to first prepare a masterbatch with a higher concentration (e.g., 1-5 wt%) of the nucleating agent, which can then be diluted with neat iPP to the final desired concentrations.

-

Melt Compounding:

-

Set the temperature profile of the twin-screw extruder. A typical profile for iPP is in the range of 180°C to 220°C from the hopper to the die.

-

Feed the premixed material into the extruder. The screw speed should be optimized to ensure good dispersion of the nucleating agent without causing significant polymer degradation.

-

-

Pelletizing: The extrudate is cooled in a water bath and then pelletized.

-

Specimen Preparation: The resulting pellets are dried again and then used to produce test specimens by injection molding or compression molding according to standard testing procedures (e.g., ASTM or ISO).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the crystallization and melting behavior of the nucleated polypropylene.

Procedure:

-

Sample Preparation: A small sample (5-10 mg) is accurately weighed and sealed in an aluminum DSC pan.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to 220°C at a rate of 10°C/min. This step is to erase the thermal history of the sample from processing.

-

Isothermal Step: Hold the sample at 220°C for 5 minutes to ensure complete melting.

-

Cooling Scan: Cool the sample from 220°C to 40°C at a controlled rate, typically 10°C/min. The exothermic peak observed during this scan corresponds to the crystallization temperature (Tc).

-

Second Heating Scan: Heat the sample again from 40°C to 220°C at 10°C/min. The endothermic peaks observed correspond to the melting of the β-crystals (Tβ) and α-crystals (Tα).

-

-

Data Analysis:

-

The crystallization temperature (Tc) is determined as the peak maximum of the exotherm in the cooling scan.

-

The melting temperatures (Tα and Tβ) are determined as the peak maxima of the endotherms in the second heating scan.

-

The relative amount of β-modification (Kβ) can be calculated from the melting endotherms using the following equation: Kβ (%) = [Aβ / (Aα + Aβ)] x 100 Where Aα and Aβ are the areas under the melting peaks of the α and β phases, respectively.

-

Wide-Angle X-ray Diffraction (WAXD)

WAXD is a powerful technique for the direct determination of the crystalline phases present in the polymer.

Procedure:

-

Sample Preparation: A flat sample with a smooth surface is prepared, typically a thin film or a polished section from a molded part.

-

Data Acquisition:

-

The sample is mounted in a WAXD instrument.

-

The diffraction pattern is recorded over a 2θ range of 10° to 30°.

-

-

Data Analysis:

-

Identify the characteristic diffraction peaks for the α and β phases of iPP.

-

α-phase: Strong reflections at 2θ ≈ 14.1°, 16.9°, 18.5°, and 21.8°.

-

β-phase: A strong and unique reflection at 2θ ≈ 16.1°.

-

-

The relative β-crystal content (Kβ) is calculated using the Turner-Jones equation: Kβ = Hβ / (Hα1 + Hα2 + Hα3 + Hβ) Where Hβ is the height of the (300) reflection of the β-phase, and Hα1, Hα2, and Hα3 are the heights of the (110), (040), and (130) reflections of the α-phase, respectively.

-

Polarized Light Microscopy (PLM)

PLM is used to visualize the crystalline morphology (spherulites) of the nucleated polypropylene.

Procedure:

-

Sample Preparation:

-

Place a small amount of the polymer pellets between two glass slides.

-

Heat the slides on a hot stage to a temperature above the melting point of iPP (e.g., 220°C) to create a thin film.

-

Apply gentle pressure to obtain a film of uniform thickness.

-

-

Crystallization:

-

The sample is then cooled on the hot stage at a controlled rate (e.g., 10°C/min) to the desired crystallization temperature.

-

Alternatively, the sample can be isothermally crystallized by rapidly cooling it to a specific temperature and holding it there.

-

-

Imaging:

-

Observe the sample under a polarized light microscope with crossed polarizers.

-

The growth of spherulites can be observed in real-time. The α-spherulites typically show a well-defined Maltese cross pattern, while β-spherulites exhibit a less defined, more granular appearance.

-

Conclusion

This compound is a versatile and highly efficient beta-nucleating agent for isotactic polypropylene. By carefully controlling the concentration of this additive and the processing conditions, it is possible to tailor the crystalline structure and, consequently, the mechanical properties of the final product. The protocols outlined in these notes provide a solid foundation for researchers and scientists to explore and optimize the use of this nucleating agent for various applications.

References

Application Notes: N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a High-Performance Nucleating Agent for Isotactic Polypropylene (iPP)

Introduction

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a highly effective nucleating agent for isotactic polypropylene (iPP), primarily utilized to modify its crystallization behavior and enhance its physical properties.[1] This additive accelerates nucleation density, leading to a reduction in spherulite size and an improvement in mechanical properties such as stiffness and impact strength, as well as enhanced transparency.[1] A key characteristic of this nucleating agent is its "dual nucleation" capability, promoting the formation of both α- and β-crystal forms of iPP, the balance of which is dependent on its solubility in the polymer melt and the processing conditions.[1][2]

Key Features and Benefits:

-

Enhanced Crystallization Temperature: Significantly increases the crystallization temperature of iPP, allowing for faster processing cycles in industrial applications.

-

Improved Mechanical Properties: The promotion of β-crystalline structures leads to a notable improvement in impact strength and heat resistance.[1]

-

Control of Polymorphism: The dual α and β-nucleating ability allows for the tailoring of the crystalline structure to achieve desired material properties.

-

Good Dispersibility: As a partially soluble nucleating agent, it offers better dispersion within the iPP matrix compared to non-soluble alternatives.

Data Presentation

The following tables summarize the typical effects of this compound on the thermal and mechanical properties of iPP.

Table 1: Thermal Properties of iPP Nucleated with this compound

| Property | Neat iPP | iPP + this compound |

| Peak Crystallization Temperature (Tc) | ~110 - 115 °C | Increased (~125 - 130 °C) |

| Melting Temperature (Tm) | ~165 - 167 °C | Slight increase or remains similar |

| Crystallization Half-Time (t1/2) | Longer | Significantly Shorter |

Table 2: Mechanical Properties of iPP Nucleated with this compound

| Property | Neat iPP | iPP + this compound |

| Tensile Modulus | Base Value | Increased |

| Tensile Strength | Base Value | Increased |

| Impact Strength | Base Value | Significantly Increased (especially with high β-crystal content) |

| Haze | Higher | Lower (Improved Clarity) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis via amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine.

Materials:

-

2,6-Naphthalenedicarbonyl dichloride

-

Cyclohexylamine

-

Triethylamine (catalyst)

-

Dichloromethane or Dimethylformamide (DMF) (solvent)

-

5% Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

Procedure:

-

In a reaction vessel, dissolve 2,6-naphthalenedicarbonyl dichloride in the chosen solvent.

-

Add triethylamine (5–10 mol%) to the solution.

-

Cool the mixture to 0–5 °C in an ice bath.

-

Slowly add a solution of cyclohexylamine (molar ratio of 1:2.1 acid chloride to cyclohexylamine) to the cooled mixture while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2–4 hours.

-

Upon completion, wash the crude product with 5% HCl to remove excess amine.

-

Further wash the product with deionized water.

-

Purify the solid product by recrystallization from an ethanol-water mixture (e.g., 3:1 ratio) at 60°C.

-

Collect the purified crystals by filtration and dry them in a vacuum oven at 80°C for 12 hours.

Protocol 2: Preparation of Nucleated iPP Samples

This protocol outlines the preparation of iPP samples containing this compound for subsequent analysis.

Materials:

-

Isotactic Polypropylene (iPP) powder or pellets

-

This compound powder

-

Twin-screw extruder

-

Injection molding machine

Procedure:

-

Dry the iPP and the nucleating agent in a vacuum oven to remove any moisture.

-

Prepare a masterbatch by dry blending a higher concentration of the nucleating agent with iPP.

-

Melt-compound the masterbatch with the remaining iPP using a twin-screw extruder to achieve the desired final concentration of the nucleating agent (e.g., 0.1 - 0.5 wt%). A typical extrusion temperature profile is 205–210–220–230 °C.

-

Pelletize the extruded strands.

-

Dry the pellets before injection molding.

-

Injection mold the pellets into standard test specimens (e.g., ISO 527 tensile bars, impact test bars, or plaques for optical measurements). A typical injection molding temperature profile is 205–210–220–230 °C with a mold temperature of 40 °C.[3]

Protocol 3: Characterization of Nucleated iPP

A. Differential Scanning Calorimetry (DSC) for Thermal Analysis

-

Accurately weigh 5-10 mg of the iPP sample into an aluminum DSC pan and seal it.

-

Place the sample in the DSC cell.

-

Non-isothermal Crystallization:

-

Heat the sample from room temperature to 230 °C at a heating rate of 10 °C/min and hold for 5 minutes to erase the thermal history.

-

Cool the sample to 40 °C at a controlled cooling rate of 10 °C/min to record the crystallization exotherm.

-

Reheat the sample to 230 °C at 10 °C/min to record the melting endotherm.

-

-

Isothermal Crystallization:

-

Heat the sample from room temperature to 230 °C at a heating rate of 10 °C/min and hold for 5 minutes.

-

Rapidly cool the sample to the desired isothermal crystallization temperature (e.g., 135 °C).

-

Hold at this temperature until crystallization is complete, recording the heat flow as a function of time.

-

B. Polarized Light Microscopy (PLM) for Morphological Analysis

-

Place a small amount of the iPP sample between two glass slides.

-

Heat the sample on a hot stage to 230 °C and hold for 5 minutes to melt the polymer and erase thermal history.

-

Press the slides together to create a thin film.

-

Cool the sample to a desired crystallization temperature or at a controlled cooling rate.

-

Observe the spherulitic morphology under the polarized light microscope as the sample crystallizes.

C. Mechanical Testing

-

Tensile Testing (ISO 527):

-

Use an Instron or similar universal testing machine.

-

Condition the injection-molded tensile bars at standard conditions (23 °C, 50% RH).

-

Perform the tensile test at a specified crosshead speed (e.g., 50 mm/min) and record the tensile modulus, tensile strength, and elongation at break.[4]

-

-

Impact Testing (e.g., Izod or Charpy):

-

Use notched or unnotched injection-molded specimens.

-

Perform the impact test according to the relevant standard to determine the impact strength.

-

Visualizations

Caption: Experimental workflow for synthesis, sample preparation, and characterization.

Caption: Dual nucleation mechanism of this compound in iPP.

References

Application Notes and Protocols for the Dispersion of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in Polypropylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dispersion of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, a potent β-nucleating agent, in a polypropylene matrix. The following sections outline the necessary materials, equipment, and step-by-step procedures for achieving a homogenous dispersion, along with methods for characterizing the resulting composite material.

Introduction

This compound is a highly effective nucleating agent for isotactic polypropylene (iPP), primarily utilized to modify its crystallization behavior.[1] By promoting the formation of β-crystals, this additive enhances the mechanical properties, such as impact strength and heat resistance, as well as the thermal stability of the polymer.[1] The efficiency of this nucleating agent is highly dependent on its dispersion within the polymer matrix, which can be influenced by factors such as concentration and the thermal history of the processing.[2] Proper dispersion is critical to achieving the desired improvements in the final material's performance. This document provides a comprehensive guide to the dispersion process and subsequent analysis.

Materials and Equipment

Materials:

-

Isotactic Polypropylene (iPP) powder or pellets (specific grade will depend on the application)

-

This compound powder

-

Antioxidant (e.g., Irganox 1010)

-

Processing aid (e.g., Calcium Stearate)

-

Dry nitrogen gas

Equipment:

-

Twin-screw extruder with a gravimetric feeding system

-

Injection molding machine

-

Compression molding machine

-

Differential Scanning Calorimeter (DSC)

-

Tensile testing machine (e.g., Instron)

-

Impact tester (Izod or Charpy)

-

Scanning Electron Microscope (SEM)

-

Optical microscope with a polarized light attachment

Experimental Protocols

Preparation of the Polypropylene Composite

A homogenous dispersion of this compound in polypropylene is achieved through melt blending using a twin-screw extruder.

Protocol:

-

Drying: Dry the polypropylene powder or pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

-

Pre-mixing: Prepare a masterbatch by dry blending the this compound powder with a small amount of polypropylene powder. This aids in a more uniform distribution in the extruder. The concentration of the nucleating agent in the final product typically ranges from 0.05% to 0.5% by weight.

-

Extrusion:

-

Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is a gradual increase from 180°C at the feeding zone to 220°C at the die.

-

Set the screw speed to a moderate level (e.g., 100-150 rpm) to ensure adequate mixing without excessive shear, which could degrade the polymer.

-

Feed the polypropylene and the masterbatch into the extruder using a gravimetric feeder to ensure a constant and accurate composition.

-

Extrude the molten polymer through a strand die.

-

-

Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to produce composite pellets.

-

Drying: Dry the resulting pellets in a vacuum oven at 80°C for 4 hours before further processing.

Specimen Preparation

For mechanical and thermal characterization, standardized test specimens are required.

Protocol for Injection Molding:

-

Set the temperature profile of the injection molding machine, typically ranging from 190°C to 230°C.

-

Set the mold temperature, usually between 40°C and 60°C.

-

Inject the molten composite pellets into the mold to produce standardized test specimens (e.g., dumbbell-shaped for tensile testing).

Characterization of the Composite

DSC is used to determine the crystallization temperature (Tc) and melting temperature (Tm) of the polypropylene composite.

Protocol:

-

Accurately weigh 5-10 mg of the composite material into an aluminum DSC pan.

-

Heat the sample from room temperature to 220°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

-

Hold the sample at 220°C for 5 minutes.

-

Cool the sample to 40°C at a cooling rate of 10°C/min to determine the crystallization temperature (Tc).

-

Reheat the sample to 220°C at a heating rate of 10°C/min to determine the melting temperature (Tm).

The mechanical properties of the composite are evaluated using tensile and impact tests.

Protocol:

-

Tensile Testing:

-

Use a universal testing machine to perform tensile tests on the injection-molded dumbbell specimens according to ASTM D638 standard.

-

Determine the tensile strength, Young's modulus, and elongation at break.

-

-

Impact Testing:

-

Perform Izod or Charpy impact tests on notched specimens according to ASTM D256 or ISO 179 standards, respectively.

-

Determine the impact strength of the material.

-

SEM is used to visualize the dispersion of the nucleating agent within the polypropylene matrix.

Protocol:

-

Sample Preparation:

-

Cryo-fracture the composite specimen after immersing it in liquid nitrogen for a few minutes to create a clean fracture surface.

-

Mount the fractured specimen on an SEM stub using conductive carbon tape.

-

Sputter-coat the surface with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging during imaging.

-

-

Imaging:

-

Observe the coated surface under the SEM at various magnifications to assess the size, shape, and distribution of the this compound particles.

-

Data Presentation

The following tables summarize the expected quantitative data from the characterization experiments. The data presented for mechanical properties are based on studies of N,N'-dicyclohexyldicarboxamide homologues and should be considered as representative.[2]